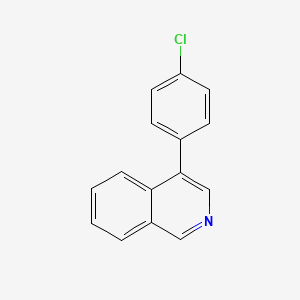

4-(4-Chlorophenyl)isoquinoline

Overview

Description

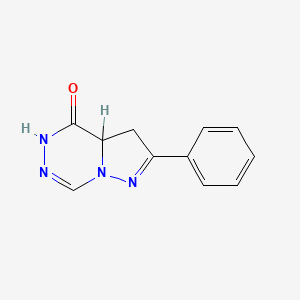

The compound "4-(4-Chlorophenyl)isoquinoline" is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss "this compound," they do provide insights into similar compounds with chlorophenyl and isoquinoline structures, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related chlorophenyl-isoquinoline compounds involves various strategies. For instance, the synthesis of 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines includes the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorophenyl-isoquinoline derivatives has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . These studies reveal that the chlorophenyl group can significantly influence the overall molecular conformation and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl-isoquinoline derivatives is influenced by the presence of the chlorophenyl group, which can participate in various interactions, including hydrogen bonding and halogen-mediated weak interactions . These interactions can affect the reactivity and binding properties of the compounds, as seen in the evaluation of similar compounds as dopamine D-1 antagonists and AMPA receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-isoquinoline derivatives can be inferred from spectroscopic and quantum chemical studies. Density functional theory (DFT) calculations provide insights into molecular geometry, electrostatic potential, and vibrational analysis, which are crucial for understanding the stability and reactivity of the molecule . Additionally, the presence of chloro groups can influence the compound's solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Chemical Reactions

- 4-(4-Chlorophenyl)isoquinoline has been utilized in the synthesis of various chemical compounds. Prabakaran, Manivel, and Khan (2010) demonstrated its use in a microwave accelerated reaction with heterocyclic amines, leading to the formation of compounds like 3-(4-chlorophenyl)-1-(1H-1,2,3-triazol-1-yl)isoquinoline via the Buchwald protocol (Prabakaran, Manivel, & Khan, 2010). Additionally, Manivel, Prabakaran, Khan, and Jin (2012) achieved an efficient one-pot synthesis of 1,3-disubstituted isoquinolines from 3-substituted isocoumarins, where 4-chlorophenyl played a crucial role (Manivel, Prabakaran, Khan, & Jin, 2012).

Pharmaceutical Research

- In the field of pharmaceuticals, derivatives of this compound have been explored for their potential therapeutic effects. For instance, compounds synthesized from it have been evaluated for their anti-inflammatory properties, as demonstrated by Torres et al. (1999) in a study on paw oedema induced by carrageenan in mice (Torres et al., 1999).

Antiviral Activity

- Some isoquinoline derivatives have shown antiviral activity. Reed, Beare, Bynoe, and Tyrrell (1970) reported on the antiviral activity of 1-(p-chlorophenoxymethyl)-3,4-dihydroisoquinoline hydrochloride against influenza viruses and other respiratory infections in volunteers (Reed, Beare, Bynoe, & Tyrrell, 1970).

Veterinary Applications

- The compound has been examined in veterinary medicine. Galliani and Omodei‐Saléa (1982) studied a derivative, 2-(4-chlorophenyl)-s-triazole[5,1-a]isoquinoline (DL 717-IT or L 12717), for pregnancy termination in dogs, finding it effective after a single subcutaneous injection (Galliani & Omodei‐Saléa, 1982).

Chemical Structure Analysis

- In terms of chemical structure analysis, Mague, Al-Taifi, Mohamed, Akkurt, and Bakhite (2017) examined the crystal structure of a compound containing the 4-chlorophenyl ring, contributing to the understanding of its molecular interactions (Mague et al., 2017).

Anticancer Research

- The potential anticancer properties of isoquinoline derivatives have been explored. Soussi, Provot, Bernadat, Bignon, Desravines, Dubois, Brion, Messaoudi, and Alami (2015) investigated novel isocombretaquinazolines, which are analogues of this compound, for their ability to inhibit tubulin polymerization and display cytotoxicity against various cancer cell lines (Soussi et al., 2015).

Mass Spectrometry and Analytical Chemistry

- The compound has been studied in mass spectrometry for the analysis of small molecules, as demonstrated by Shariatgorji, Nilsson, Goodwin, Svenningsson, Schintu, Banka, Kladni, Hasko, Szabó, and Andrén (2012), who used a deuterated matrix to uncover masked mass spectrometry imaging signals of small molecules, including isoquinoline derivatives (Shariatgorji et al., 2012).

Antidepressant Potential

- Alhaider, Abdelkader, and Lien (1985) explored the antidepressant potential of 4-phenylquinoline derivatives, a class of compounds related to this compound, demonstrating their effectiveness against reserpine-induced hypothermia in mice (Alhaider, Abdelkader, & Lien, 1985).

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Mechanism of Action

Target of Action

It is known that quinoline and quinolone derivatives, which include 4-(4-chlorophenyl)isoquinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These compounds are known to interact with various cellular targets, leading to their diverse biological effects.

Mode of Action

Quinoline derivatives have been found to trigger hiv-1 in multimerisation via binding to an allosteric site . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Quinoline derivatives have been associated with various biochemical pathways due to their broad spectrum of bioactivities

Pharmacokinetics

It is known that isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics are described in detail . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Quinoline–chalcone hybrids have shown anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity . This suggests that this compound might have similar effects on a molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the broad application of SM coupling, a process related to the synthesis of such compounds, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental conditions.

properties

IUPAC Name |

4-(4-chlorophenyl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXVXECNROJRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)

![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)

![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)